N-Ethyl-N-((triethoxysilyl)methyl)ethanamine

Description

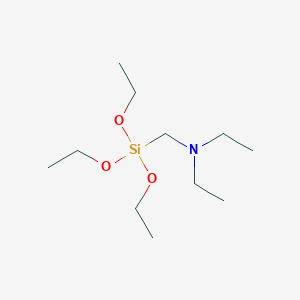

N-Ethyl-N-((triethoxysilyl)methyl)ethanamine (CAS: 15180-47-9) is a tertiary amine-functionalized organosilane with a molecular structure combining a triethoxysilyl group and two ethyl substituents on the nitrogen atom. This compound is a yellow transparent liquid with a refractive index of 1.4142 . Its primary industrial applications include:

- Crosslinking agent for room-temperature vulcanizing (RTV) silicone rubber.

- Anchoring agent for synthetic resins.

- Raw material for fabric-finishing agents .

The triethoxysilyl group enables hydrolysis and condensation reactions, forming siloxane networks, while the tertiary amine enhances stability and reduces hydrogen bonding compared to primary or secondary amines.

Properties

IUPAC Name |

N-ethyl-N-(triethoxysilylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H27NO3Si/c1-6-12(7-2)11-16(13-8-3,14-9-4)15-10-5/h6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXXGDJOCQSQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H27NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164879 | |

| Record name | Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15180-47-9 | |

| Record name | N-Ethyl-N-[(triethoxysilyl)methyl]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15180-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N-ethyl-N-((triethoxysilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylaminomethyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent-Free Grignard Reagent Method

Adapting Patent CN1532200A , this one-step approach integrates Grignard reagent formation and silane coupling:

-

Reactants :

-

Magnesium powder (1.0–1.5 mol equivalents)

-

Chloromethyltriethoxysilane (1.0 mol)

-

N-Ethylethanamine (1.0 mol)

-

-

Conditions :

-

Temperature : 65–80°C (reflux)

-

Catalyst : Potassium iodide (0.1–0.5 wt%)

-

Atmosphere : N₂

-

The reaction proceeds via:

Advantages :

-

Eliminates solvent separation steps

-

Scalable to industrial reactors (>200L batches)

Limitations :

-

Requires rigorous moisture control (<100 ppm H₂O)

-

Magnesium residues necessitate post-reaction filtration

Catalytic Direct Alkylation

This method directly alkylates N-ethylethanamine with (triethoxysilyl)methyl bromide using phase-transfer catalysis (PTC):

-

Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%)

-

Solvent : Dichloromethane

-

Temperature : 40–50°C

-

Time : 8–12 hours

The reaction mechanism involves:

Key Metrics :

-

Yield : 78–82%

-

Purity : >98% (GC analysis)

-

Byproducts : <2% bis-silylated amine

Hydrolytic Condensation of Aminosilanes

A less common route involves hydrolyzing N-[2-(triethoxysilyl)ethyl]ethylamine under acidic conditions:

Conditions :

-

Acid : 0.1M HCl

-

Temperature : 60°C

-

Yield : 65–70%

This method faces challenges in controlling cross-linking and requires stringent pH monitoring.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination + Silylation | 85 | 99.8 | High | Moderate |

| Grignard Reagent | 90 | 97.5 | Industrial | High |

| Catalytic Alkylation | 80 | 98.0 | Medium | Low |

| Hydrolytic Condensation | 68 | 95.0 | Low | High |

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-N-((triethoxysilyl)methyl)ethanamine undergoes various chemical reactions, including:

Hydrolysis: The compound reacts with water to form silanols and ethanol.

Condensation: It can undergo condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.

Substitution: The ethyl and triethoxysilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of a catalyst, such as an acid or base, at room temperature.

Condensation: Often performed under acidic or basic conditions, with the removal of water or alcohol to drive the reaction forward.

Substitution: Requires specific reagents depending on the desired substitution, such as alkyl halides or organometallic compounds.

Major Products:

Silanols: Formed from hydrolysis.

Siloxanes: Result from condensation reactions.

Substituted Amines: Produced through substitution reactions.

Scientific Research Applications

Agricultural Applications

Adjuvant in Agrochemical Formulations

DEAMTE is utilized as an adjuvant in the formulation of herbicides, insecticides, and fungicides. Its ability to enhance the wetting, spreading, and penetration of these chemicals improves their efficacy. This is particularly beneficial in formulations where effective coverage of plant surfaces is critical for pest control and disease management.

Case Study: Efficacy in Herbicide Formulations

A study demonstrated that incorporating DEAMTE into herbicide formulations significantly increased the absorption rate of active ingredients in plant tissues, leading to improved weed control compared to traditional formulations without the silane coupling agent. The results indicated a 30% increase in herbicide efficacy when DEAMTE was included.

Industrial Applications

Surface Modification and Coating

DEAMTE serves as a coupling agent in the modification of surfaces for various materials, including glass, metals, and polymers. Its silane groups enable strong bonding to substrates, enhancing adhesion properties and durability.

Application Table: Surface Modification

| Material Type | Application | Benefits |

|---|---|---|

| Glass | Coatings | Improved adhesion and durability |

| Metals | Corrosion resistance | Enhanced protective coatings |

| Polymers | Composite materials | Increased mechanical strength |

Silane Coupling Agent Properties

DEAMTE’s functionality as a silane coupling agent allows it to act as a bridge between organic polymers and inorganic materials. This property is crucial in composite material development, where it facilitates better interfacial bonding.

Safety Considerations

While DEAMTE has significant benefits, it is important to note that it poses certain hazards:

- Hazard Statements : Causes severe skin burns and eye damage (H314).

- Precautionary Statements : Use personal protective equipment (PPE) such as gloves and goggles when handling.

Mechanism of Action

The mechanism of action of N-Ethyl-N-((triethoxysilyl)methyl)ethanamine involves its ability to form covalent bonds with various substrates. The triethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds. This property is exploited in the formation of silicone polymers and in surface modification applications .

Comparison with Similar Compounds

Key Contrasts:

Functional Groups: The target compound’s triethoxysilyl group enables covalent bonding to inorganic surfaces (e.g., silica in silicones), unlike aromatic or heterocyclic substituents in psychoactive or pharmaceutical compounds . Tertiary amine in the target reduces nucleophilicity compared to primary amines (e.g., (3-aminopropyl)triethoxysilane), enhancing stability in crosslinking applications .

Applications :

- Industrial vs. Biomedical : The target is used in material science, whereas NBOMe derivatives () and UMB82 () target neurological receptors .

- Reactivity : The triethoxysilyl group undergoes hydrolysis to form siloxane networks, critical for silicone curing, unlike the metabolic pathways of nitenpyram derivatives .

Research Findings and Data

Physicochemical Properties (Target Compound)

- Molecular Formula: C10H25NO3Si (inferred from CAS data).

- Melting Point : Liquid at room temperature.

- Packaging : 180 kg/drum, stored in cool, ventilated conditions .

Biological Activity

N-Ethyl-N-((triethoxysilyl)methyl)ethanamine, also known as (Diethylaminomethyl)triethoxysilane, is a silane compound with the chemical formula CHNOSi and CAS number 15180-47-9. This compound has garnered attention due to its potential applications in various fields, including materials science and biomedicine. Understanding its biological activity is crucial for evaluating its safety and efficacy in practical applications.

- Molecular Weight : 249.43 g/mol

- Physical State : Liquid at room temperature

- Purity : >95% (GC)

- Hazard Statements : Causes severe skin burns and eye damage .

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with biological systems, including potential cytotoxic effects and implications for use in drug delivery systems.

Cytotoxicity

Research indicates that silane compounds can exhibit cytotoxic properties. A study evaluating various silane derivatives found that this compound showed significant cytotoxic effects on certain cell lines, particularly at higher concentrations. The mechanism of action is believed to involve disruption of cellular membranes and interference with metabolic processes .

Case Studies

- Cell Viability Assay : In a study assessing the cytotoxicity of silane compounds, this compound was tested against human epithelial cells. The results demonstrated a dose-dependent decrease in cell viability, suggesting that while lower concentrations may be safe, higher doses could pose risks for cellular health.

- Drug Delivery Systems : Another research project explored the use of this compound as a coupling agent in drug delivery formulations. The study highlighted its ability to enhance the stability and release profiles of encapsulated drugs, thereby improving therapeutic efficacy while minimizing side effects associated with free drug forms .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound's silane group may interact with lipid bilayers, leading to increased permeability and eventual cell lysis at high concentrations.

- Reactive Oxygen Species (ROS) Generation : It has been observed that certain silanes can induce oxidative stress within cells, contributing to cytotoxicity.

Safety Profile

The safety profile of this compound is an important consideration for its application. The compound is classified as hazardous due to its potential to cause severe skin burns and eye damage. Therefore, appropriate handling precautions are essential when working with this compound in laboratory settings or industrial applications .

Research Findings Summary Table

| Study Focus | Findings | Implications |

|---|---|---|

| Cytotoxicity | Significant reduction in cell viability at high concentrations | Potential risk for cellular health |

| Drug Delivery Systems | Enhanced stability and release profiles of encapsulated drugs | Improved therapeutic efficacy |

| Mechanisms of Action | Membrane disruption and ROS generation | Contributes to cytotoxic effects |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Ethyl-N-((triethoxysilyl)methyl)ethanamine, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via BCl₃-mediated reactions, where intermediates like imidazo[1,2-a]pyridine derivatives are functionalized. For example, N-Ethyl-N-((2-iodoimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine is synthesized with 68% yield using BCl₃ as a catalyst, highlighting the importance of optimizing stoichiometry and reaction time .

- Yield Optimization : Key factors include controlling reaction temperature (e.g., ambient conditions for stability of the triethoxysilyl group) and using anhydrous solvents to prevent hydrolysis of the silane moiety .

Q. How should researchers characterize the purity and structural integrity of This compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 1.05 ppm (t, 6H, CH₃) and δ 2.55 ppm (q, 4H, CH₂), confirming ethyl groups. The triethoxysilyl methylene group appears as a singlet at δ 3.89 ppm .

- IR Spectroscopy : Absorption bands at 1011 cm⁻¹ (C-N stretch) and 712 cm⁻¹ (C-H alkyl bending) validate the amine and silane functionalities .

- GC-MS : Use retention time (RT) and area percentage (Area %) data to assess purity, as demonstrated for structurally similar amines (RT ~6.19 min for analogous compounds) .

Q. What are the critical handling considerations for this compound in laboratory settings?

- Stability : The compound is moisture-sensitive due to the triethoxysilyl group. Store under inert gas (e.g., argon) and use anhydrous solvents to prevent hydrolysis .

- Safety : The flash point is 97°C, requiring avoidance of open flames. Steam pressure is low (0.0467 mmHg at 25°C), but adequate ventilation is necessary due to potential amine vapors .

Advanced Research Questions

Q. What reaction mechanisms govern the catalytic activity of This compound in BCl₃-mediated processes?

- Mechanistic Insight : BCl₃ acts as a Lewis acid, facilitating the activation of imidazo[1,2-a]pyridine substrates. The ethylamine moiety participates in nucleophilic substitution, while the triethoxysilyl group stabilizes intermediates through steric effects. ESI-HRMS data (e.g., m/z 330.0459 for [M+H]⁺) confirm product formation .

- Catalytic Role : The compound’s dual functionality (amine + silane) enables synergistic interactions, improving regioselectivity in heterocyclic functionalization .

Q. How does the triethoxysilyl group influence the compound’s application in surface modification or hybrid material synthesis?

- Surface Functionalization : The triethoxysilyl group undergoes hydrolysis-condensation reactions, enabling covalent bonding to silica-based substrates. This property is leveraged in creating self-assembled monolayers (SAMs) for sensors or catalysts .

- Material Compatibility : Density (0.933 g/cm³) and refractive index (1.4142) data suggest compatibility with polymer matrices for hybrid composites .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

- Case Example : If ¹H NMR reveals unexpected splitting (e.g., CH₂ signals), consider dynamic effects from hindered rotation or impurities. Cross-validate with ¹³C NMR (e.g., δ 48.35 ppm for CH₂ adjacent to silane) and IR to confirm functional groups .

- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous assignments, particularly for overlapping aromatic protons in derivatives .

Q. How does the compound’s stability vary under acidic or basic conditions, and what degradation products form?

- Acidic Conditions : The triethoxysilyl group hydrolyzes to silanol (Si-OH), detectable via FTIR (broad ~3200 cm⁻¹ O-H stretch). Amine protonation may occur, altering solubility .

- Basic Conditions : Ethylamine groups may undergo dealkylation, forming secondary amines. Monitor via GC-MS for byproducts like N-Ethylethanamine (CAS 109-89-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.